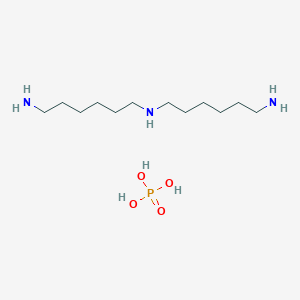
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is an organic compound with the molecular formula C15H20O It is a derivative of cyclohexene, featuring a hydroxyl group and a phenylpropyl substituent
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyclohexen-1-ol, 1-(3-Phenylpropyl)- beinhaltet typischerweise die Reaktion von Cyclohexen mit 3-Phenylpropanol unter bestimmten Bedingungen. Ein häufiges Verfahren ist die katalytische Hydrierung von 3-Phenylpropanal in Gegenwart von Cyclohexen. Die Reaktion wird üblicherweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann fortschrittlichere Techniken wie Durchflussreaktoren und Hochdruckkatalyse beinhalten. Diese Verfahren ermöglichen eine effiziente großtechnische Produktion unter gleichzeitiger Beibehaltung der gewünschten chemischen Eigenschaften der Verbindung.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Cyclohexen-1-ol, 1-(3-Phenylpropyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann zu Cyclohexanol-Derivaten reduziert werden.
Substitution: Die Phenylpropylgruppe kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 2-Cyclohexen-1-on oder 2-Cyclohexen-1-al.
Reduktion: Bildung von Cyclohexanol-Derivaten.
Substitution: Bildung von substituierten Cyclohexen-Derivaten.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-ol, 1-(3-Phenylpropyl)- hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung.
Industrie: Verwendung in der Produktion von Duftstoffen, Aromen und anderen Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-Cyclohexen-1-ol, 1-(3-Phenylpropyl)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so ihre Struktur und Funktion beeinflussen. Die Phenylpropylgruppe kann mit hydrophoben Bereichen von Proteinen und Membranen interagieren und deren Aktivität und Stabilität beeinflussen.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Cyclohexen-1-ol: Fehlt die Phenylpropylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-Phenyl-1-cyclohexanol: Enthält eine Phenylgruppe, die direkt an den Cyclohexanring gebunden ist, was zu einer unterschiedlichen Reaktivität und Anwendung führt.
3-Phenylpropanol: Fehlt der Cyclohexenring, was sich auf sein chemisches Verhalten und seine Anwendungen auswirkt.
Einzigartigkeit
2-Cyclohexen-1-ol, 1-(3-Phenylpropyl)- ist aufgrund der Kombination aus Cyclohexenring und Phenylpropylgruppe einzigartig. Diese Struktur verleiht spezifische chemische Reaktivität und potenzielle biologische Aktivitäten, die bei ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
CAS-Nummer |
144293-03-8 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-(3-phenylpropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H20O/c16-15(11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-5,8-9,11,16H,2,6-7,10,12-13H2 |
InChI-Schlüssel |
BMZDGVVKTVAEQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)(CCCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

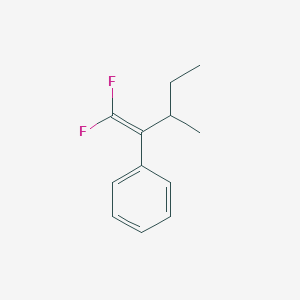
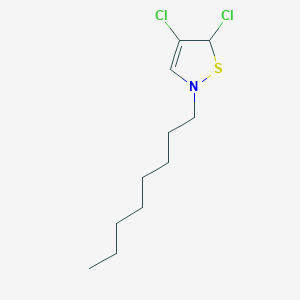
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
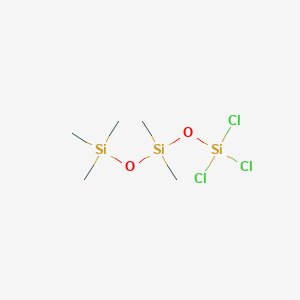
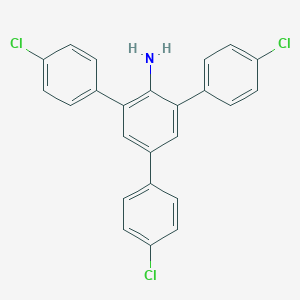
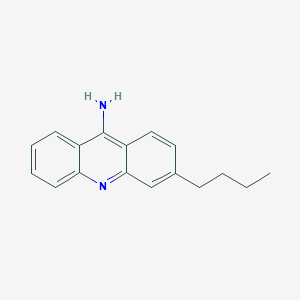
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

